4-Hydroxybenzonitrile

Vue d'ensemble

Description

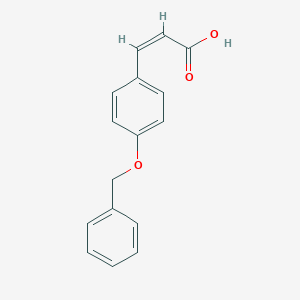

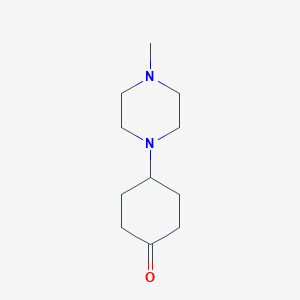

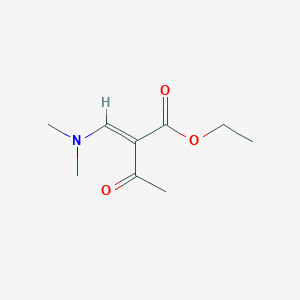

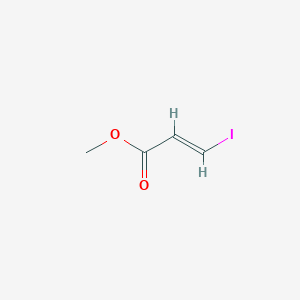

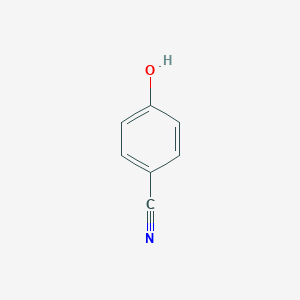

Le 4-Cyanophénol, également connu sous le nom de 4-Hydroxybenzonitrile, est un composé organique de formule moléculaire C7H5NO. Il se caractérise par un groupe hydroxyle (-OH) et un groupe nitrile (-CN) liés à un cycle benzénique. Ce composé se présente sous forme de poudre cristalline blanche ou de copeaux et a un point de fusion de 110-113 °C .

Mécanisme D'action

Target of Action

It’s worth noting that this compound is a key precursor in the synthesis of various herbicides and pharmaceuticals .

Mode of Action

4-Hydroxybenzonitrile, when brominated, results in bromoxynil, a commercial herbicide . Bromoxynil works by inhibiting photosynthesis, specifically photosystem II . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the compound by rhodococci via the nitrile hydratase–amidase pathway . Rhodococci are able to convert benzonitrile herbicides into amides . This conversion may be the first step in the mineralization of benzonitrile herbicides .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The result of this compound’s action largely depends on its application. As a precursor in the synthesis of bromoxynil, its action results in the inhibition of photosynthesis in plants, leading to their death . In the context of its transformation by rhodococci, the conversion of nitriles into amides decreases acute toxicities for certain compounds .

Action Environment

It’s known that the persistence and degradation of similar compounds can be influenced by factors such as soil composition and microbial activity .

Analyse Biochimique

Biochemical Properties

It has been observed that certain soil actinobacteria exhibit nitrilase activities towards benzonitrile . These bacteria, when grown in the presence of isobutyronitrile, can eliminate benzonitrile and its analogues . This suggests that 4-Hydroxybenzonitrile may interact with certain enzymes and proteins in these bacteria, although the exact nature of these interactions is not yet clear .

Cellular Effects

Given its potential interactions with enzymes and proteins in soil bacteria, it is possible that it could influence cell function in these organisms

Molecular Mechanism

It is known that certain soil bacteria can metabolize benzonitrile and its analogues, suggesting that this compound may bind to certain biomolecules and influence enzyme activity .

Metabolic Pathways

It is known that certain soil bacteria can metabolize benzonitrile and its analogues , suggesting that this compound may interact with certain enzymes or cofactors.

Méthodes De Préparation

Le 4-Cyanophénol peut être synthétisé par diverses méthodes :

Réaction du 4-Bromophénol avec le Cyanure de Cuivre(I) : Cette méthode implique la réaction du 4-bromophénol avec le cyanure de cuivre(I) pour produire du 4-cyanophénol.

Ammoxydation du p-Crésol : Dans ce procédé, le p-crésol subit une ammoxydation pour former du 4-cyanophénol.

Réaction du 4-Chlorobenzonitrile avec le Méthylate de Sodium : Cette méthode implique la réaction du 4-chlorobenzonitrile avec le méthylate de sodium.

Réaction en Phase Gazeuse Catalysée de l'Ethyl 4-Hydroxybenzoate avec de l'Ammoniac : Cette méthode implique la réaction en phase gazeuse catalysée de l'ethyl 4-hydroxybenzoate avec de l'ammoniac.

Analyse Des Réactions Chimiques

Le 4-Cyanophénol subit divers types de réactions chimiques :

Oxydation : Il peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : La réduction du 4-cyanophénol peut conduire à la formation de 4-aminophénol.

Substitution : Il peut subir des réactions de substitution, telles que la bromation, pour former du bromoxynil, un herbicide commercial.

Réactifs et Conditions Courants : Les réactifs courants incluent le cyanure de cuivre(I), le méthylate de sodium et l'ammoniac.

4. Applications de la Recherche Scientifique

Le 4-Cyanophénol a plusieurs applications de recherche scientifique :

Médecine : Il sert d'intermédiaire dans la synthèse de produits pharmaceutiques.

Industrie : Il est utilisé dans la production d'herbicides comme le bromoxynil et comme composant de mélanges de solvants eutectiques profonds

5. Mécanisme d'Action

Le mécanisme d'action du 4-cyanophénol implique son interaction avec des cibles moléculaires et des voies spécifiques :

Applications De Recherche Scientifique

4-Cyanophenol has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various compounds, including vasodilators like Levcromakalim.

Biology: It is used in the study of enzyme inhibitors, particularly monoamine oxidase inhibitors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of herbicides like bromoxynil and as a component of deep eutectic solvent mixtures

Comparaison Avec Des Composés Similaires

Le 4-Cyanophénol peut être comparé à d'autres composés similaires :

4-Hydroxybenzonitrile : Ce composé est structurellement similaire au 4-cyanophénol mais ne possède pas le groupe nitrile.

4-Aminophénol : Ce composé est formé par la réduction du 4-cyanophénol et possède un groupe amino au lieu d'un groupe nitrile.

Bromoxynil : Cet herbicide est formé par la bromation du 4-cyanophénol et est utilisé dans des applications agricoles.

Le 4-Cyanophénol se démarque par sa combinaison unique d'un groupe hydroxyle et d'un groupe nitrile, ce qui en fait un intermédiaire polyvalent dans diverses synthèses chimiques et applications industrielles.

Propriétés

IUPAC Name |

4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNOWLNNPYYEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052509 | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00665 [mmHg] | |

| Record name | 4-Cyanophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

767-00-0 | |

| Record name | 4-Cyanophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S13529YJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4-Hydroxybenzonitrile is C7H5NO, and its molecular weight is 119.12 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, mass spectrometry data was used to tentatively identify 3-bromo-4-hydroxybenzonitrile, a phototransformation product of 3,5-dibromo-4-hydroxybenzonitrile. [] 1H NMR and IR spectroscopy were employed to confirm the structure of this compound synthesized from 4-hydroxybenzaldehyde. []

A: Studies on 3,5-dihalo-4-hydroxybenzonitriles revealed that the type of halogen substituent significantly influences their uncoupling activity on mitochondria. The order of potency was found to be I > Br > Cl. []

A: Yes, the position of the hydroxyl group plays a crucial role in the photochemical reactivity of dibromohydroxybenzonitriles. 3,5-Dibromo-2-hydroxybenzonitrile undergoes rapid photodegradation in daylight, yielding 3-bromo-2,5-dihydroxybenzonitrile. Conversely, its isomer, 3,5-dibromo-4-hydroxybenzonitrile, exhibits significantly higher photostability. This difference is attributed to the distinct electronic absorption properties arising from the different substitution patterns. []

A: Yes, this compound methacrylate has been successfully polymerized, yielding polymethacrylates with exceptionally high glass transition temperatures (Tg) of 150 °C. [] This characteristic makes them suitable for applications requiring high thermal stability.

A: Research suggests that this compound derivatives can act as ligands in organometallic complexes. For example, a molybdenum(II) complex incorporating 4-cyanophenolate ligands has been synthesized and structurally characterized. [] Such complexes could potentially be explored for their catalytic properties.

A: this compound can be degraded by microorganisms in the environment. One pathway involves the enzymes nitrilase, nitrile hydratase, and amidase, ultimately converting it into 4-hydroxybenzamide. [] This amide can persist in the environment, potentially posing a risk to groundwater.

A: Yes, several bacterial species have been identified that can degrade this compound. These include Desulfitobacterium chlororespirans [] and Agrobacterium radiobacter. [] These bacteria utilize this compound as an electron acceptor during their metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.